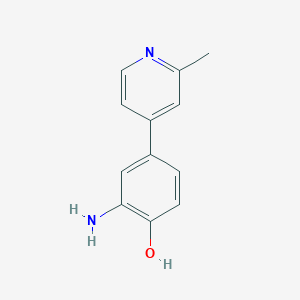![molecular formula C12H15NO2 B8320211 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl acetate](/img/structure/B8320211.png)
6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl ester is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclohepta[b]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl acetate typically involves the reaction of cyclohepta[b]pyridine derivatives with acetic acid under specific conditions. One common method includes the use of organic solvents such as ethanol or dimethyl sulfoxide to facilitate the reaction . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
Acetic acid 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl ester undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents to dissolve the reactants.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Acetic acid 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Industry: It is utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl acetate involves its interaction with specific molecular targets. For instance, it may act as an antagonist to certain receptors, thereby inhibiting their activity. The compound’s structure allows it to bind to these targets with high affinity, leading to the modulation of various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
(5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl ester: This compound shares a similar core structure but includes additional functional groups that enhance its biological activity.
(9R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one: Another related compound used in the synthesis of CGRP antagonists.
Uniqueness
Acetic acid 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl ester is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl acetate |
InChI |
InChI=1S/C12H15NO2/c1-9(14)15-11-7-3-2-5-10-6-4-8-13-12(10)11/h4,6,8,11H,2-3,5,7H2,1H3 |
InChI Key |
BPQUSAASPSNWKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCCCC2=C1N=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl N-(6-aminoisoquinolin-1-yl)-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B8320130.png)
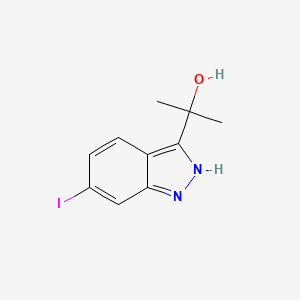
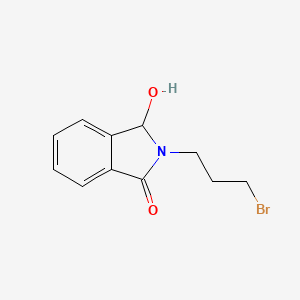
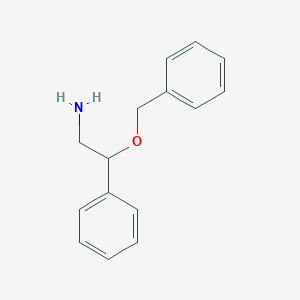

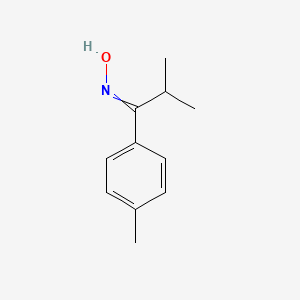
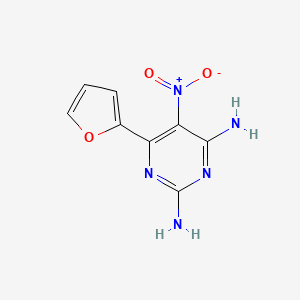
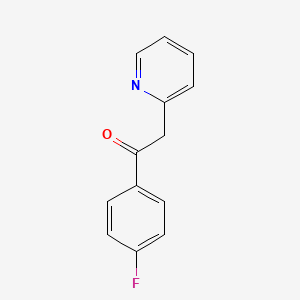
![3-Nitro-4-[2-(trimethylsilyl)ethynyl]benzonitrile](/img/structure/B8320171.png)
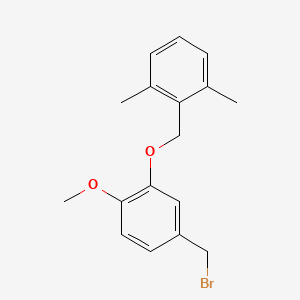
![1-(Chloromethyl)-4-[4-(trifluoromethoxy)phenoxy]benzene](/img/structure/B8320178.png)
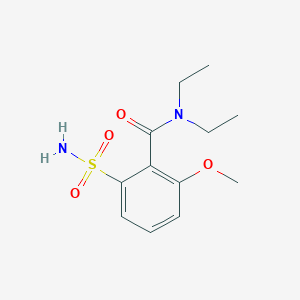
![2,3-dihydro-1H-3a-aza-cyclopenta[a]inden-6-ol](/img/structure/B8320202.png)
